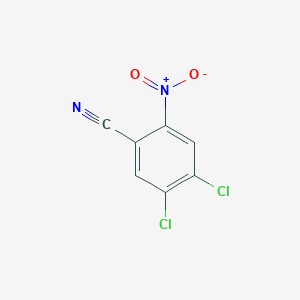

4,5-Dichloro-2-nitrobenzonitrile

Description

BenchChem offers high-quality 4,5-Dichloro-2-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEOUPUFGJBXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,5-Dichloro-2-nitrobenzonitrile (CAS 28523-93-5): Properties, Reactivity, and Applications in Heterocyclic Synthesis

Executive Summary

4,5-Dichloro-2-nitrobenzonitrile is a highly functionalized aromatic compound characterized by a benzene ring substituted with two chlorine atoms, a nitro group, and a nitrile group. Its unique electronic structure, dominated by the potent electron-withdrawing capacities of the nitro and cyano groups, renders it an exceptionally valuable intermediate in advanced organic synthesis. The strategic positioning of these substituents activates the molecule for key transformations, including regioselective nucleophilic aromatic substitution (SₙAr) and facile reduction of the nitro moiety. These reaction pathways establish 4,5-dichloro-2-nitrobenzonitrile as a pivotal precursor for the synthesis of complex heterocyclic systems, particularly benzimidazoles, which are a cornerstone of many pharmacologically active agents. This guide provides an in-depth analysis of its physicochemical properties, spectral characteristics, core reactivity, and a detailed protocol for its application in the synthesis of high-value chemical entities.

Physicochemical and Spectral Properties

Understanding the fundamental properties of 4,5-Dichloro-2-nitrobenzonitrile is essential for its effective use in a research and development setting. These properties dictate the conditions required for its handling, storage, and reaction.

Physicochemical Data

The core physical and chemical identifiers for 4,5-Dichloro-2-nitrobenzonitrile are summarized in the table below. The compound typically appears as a brown or yellow solid, reflecting the presence of the nitroaromatic chromophore.

| Property | Value | Source(s) |

| CAS Number | 28523-93-5 | [1] |

| Molecular Formula | C₇H₂Cl₂N₂O₂ | [2] |

| Molecular Weight | 217.01 g/mol | [2] |

| Appearance | Brown solid | [3] |

| Melting Point | 125-127 °C | [3] |

Spectral Analysis

The spectral data provide a definitive structural fingerprint for the molecule. The following analysis is based on published data and established spectroscopic principles.[3]

| Technique | Observed Signals & Interpretation |

| ¹H NMR | δ 8.46 (s, 1H), 8.02 (s, 1H)Interpretation: The two singlets correspond to the two aromatic protons. The significant downfield shift is due to the strong deshielding effects of the adjacent electron-withdrawing nitro and nitrile groups. The proton at the C-3 position (adjacent to both CN and NO₂) is expected to be the most downfield (δ ~8.46), while the proton at the C-6 position is slightly upfield (δ ~8.02). |

| ¹³C NMR | δ 146.6, 140.0, 139.0, 136.3, 127.5, 113.1, 107.2Interpretation: The spectrum shows seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule. Key assignments include the nitrile carbon (-C≡N) around δ 113.1, and the six aromatic carbons resonating between δ 107.2 and δ 146.6. The carbons directly attached to the nitro group (C-2) and chlorine atoms (C-4, C-5) are significantly influenced by their electronegativity. |

| IR Spectroscopy | Expected Absorptions: • ~2230 cm⁻¹: Sharp, medium intensity peak characteristic of the nitrile (-C≡N) stretch. • ~1530 cm⁻¹ & ~1350 cm⁻¹: Strong, distinct peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), respectively. • ~1100-1000 cm⁻¹: Absorptions associated with C-Cl stretching. • ~3100-3000 cm⁻¹ & ~1600-1450 cm⁻¹: Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | Expected Pattern: The molecular ion peak (M⁺) would appear at m/z 216. A characteristic isotopic pattern for two chlorine atoms would be observed: a peak at M+2 (m/z 218) with approximately 65% the intensity of M⁺, and a peak at M+4 (m/z 220) with approximately 10% the intensity of M⁺. |

Core Reactivity and Synthetic Utility

The synthetic value of 4,5-dichloro-2-nitrobenzonitrile is derived from two primary, electronically-driven reaction pathways. The presence of the nitro group ortho to the nitrile and one of the chlorine atoms profoundly influences the molecule's reactivity.

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group is a powerful activating group for SₙAr reactions, stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.[4] This effect is most pronounced at the ortho and para positions.

-

Regioselectivity: In 4,5-dichloro-2-nitrobenzonitrile, the chlorine atom at the C-5 position is ortho to the nitro group. This position is highly activated and is the primary site for nucleophilic attack. The chlorine at C-4 is meta to the nitro group and is significantly less reactive. This predictable regioselectivity is a crucial asset in synthetic design, allowing for the selective introduction of nucleophiles like amines, alkoxides, or thiolates at the C-5 position.[5][6]

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (-NH₂) using various established methods, such as catalytic hydrogenation (H₂/Pd-C) or, more commonly in laboratory settings, with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[7] This transformation is fundamental to its use as a precursor for heterocyclic compounds. The product of this reaction, 2-amino-4,5-dichlorobenzonitrile , is a valuable ortho-amino-benzonitrile derivative.

Application Profile: Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with anti-ulcer, anti-hypertensive, and anti-cancer properties.[8] 4,5-Dichloro-2-nitrobenzonitrile serves as an ideal starting material for constructing substituted benzimidazoles via a robust two-step sequence.

The overall workflow involves the initial reduction of the nitro group to generate an in situ or isolated ortho-phenylenediamine derivative, followed by a condensation and cyclization reaction with a suitable one-carbon electrophile (such as an aldehyde) to form the imidazole ring. This is a variation of the well-established Phillips-Ladenburg benzimidazole synthesis.[7]

Detailed Experimental Protocol

The following protocol describes a representative, two-step synthesis of a 2-aryl-5,6-dichlorobenzimidazole derivative.

Step 1: Synthesis of 2-Amino-4,5-dichlorobenzonitrile (Intermediate)

-

Causality: Tin(II) chloride in a protic solvent like ethanol is a classic and reliable method for the chemoselective reduction of an aromatic nitro group in the presence of other reducible functionalities like a nitrile. The acidic conditions generated during the reaction ensure the formation of the amine salt, which is then neutralized during workup.

-

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dichloro-2-nitrobenzonitrile (1.0 eq).

-

Add absolute ethanol as the solvent (approx. 10-15 mL per gram of starting material).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise to the stirred suspension. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Basify the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~8-9. This will precipitate tin hydroxides.

-

Extract the aqueous slurry with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-4,5-dichlorobenzonitrile. This product can be used directly in the next step or purified by column chromatography.

-

Step 2: Synthesis of 2-Aryl-5,6-dichlorobenzimidazole (Final Product)

-

Causality: This step is a condensation reaction between the ortho-diamine (the aniline nitrogen and the nitrile group, which can be considered a masked amine precursor under these conditions) and an aldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to form the stable benzimidazole ring. Ammonium chloride acts as a mild acidic catalyst to facilitate the condensation and dehydration steps.[8]

-

Methodology:

-

In a clean round-bottom flask, dissolve the crude 2-amino-4,5-dichlorobenzonitrile (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.1 eq) in ethanol.

-

Add ammonium chloride (NH₄Cl, 3-4 eq) as a catalyst.[8]

-

Heat the reaction mixture to reflux (80-90 °C) and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water to remove any remaining ammonium chloride.

-

Dry the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified 2-aryl-5,6-dichlorobenzimidazole.

-

Safety and Handling

4,5-Dichloro-2-nitrobenzonitrile is a hazardous chemical and must be handled with appropriate precautions. The toxicological profile is dominated by the hazards associated with aromatic nitro compounds and organic nitriles.

-

Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Body Protection: A lab coat must be worn.

-

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

| Hazard Class | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| General | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. |

Conclusion

4,5-Dichloro-2-nitrobenzonitrile is a potent and versatile chemical intermediate whose value lies in its predictable and exploitable reactivity. The interplay between its activating nitro group and the displaceable chlorine atoms provides a clear path for regioselective functionalization via nucleophilic aromatic substitution. Furthermore, the facile reduction of the nitro group unlocks its potential as a precursor to ortho-diamino systems, enabling direct access to the medicinally crucial benzimidazole scaffold. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, empowers researchers to effectively leverage this molecule for the discovery and development of novel chemical entities.

References

- Google. (2026). Current time in Craven County, US.

- ChemicalBook. (2022, August 11). 4,5-dichloro-2-nitrobenzonitrile Safety Data Sheet.

- Synthesis and Regioselective Ribosylation of 6,7-Dichloroimidazo[4,5-b]quinolin-2-one. (n.d.). Journal of Organic Chemistry.

- MOLBASE. (n.d.). C7H2Cl2N2O2 Molecular Formula.

- BenchChem. (n.d.). Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis.

- A green synthesis of benzimidazoles. (n.d.). Indian Journal of Chemistry.

- New benzimidazole derivatives: Design, synthesis, docking, and biological evalu

- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC.

- ChemicalBook. (2025, September 27). 2-Amino-4-chlorobenzonitrile Safety Data Sheet.

- Google Patents. (n.d.). US4225534A - Process for the production of 2-chlorobenzonitrile derivatives.

- ChemicalBook. (n.d.). 2-Amino-4-chlorobenzonitrile | 38487-86-4.

- CORE. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.

- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.

- ResearchGate. (2025, August 7). (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene.

- Guidechem. (n.d.). C7H2Cl2N2O2 - Chemical Dictionary.

- Bide Pharmatech. (n.d.). CAS:34662-31-2, 5-氯-2-硝基苯甲腈.

- ChemicalBook. (n.d.). 2,3-Dichloro-6-nitrobenzonitrile | 2112-22-3.

- Vedantu. (n.d.). p-Chloronitrobenzene undergoes nucleophile substitution faster than chlorobenzene. Explain.

- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). PMC.

- MDPI. (2021, December 15). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles.

Sources

- 1. 4,5-dichloro-2-nitrobenzonitrile - Safety Data Sheet [chemicalbook.com]

- 2. C7H2Cl2N2O2_Molecular formula [molbase.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pChloronitrobenzene undergoes nucleophile substitution class 11 chemistry CBSE [vedantu.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4,5-Dichloro-2-nitrobenzonitrile: Structure, Synthesis, and Applications

This technical guide provides an in-depth analysis of 4,5-dichloro-2-nitrobenzonitrile, a pivotal intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical structure, physicochemical properties, synthesis protocols, and reactivity. By integrating established scientific principles with practical, field-proven insights, this guide serves as an authoritative resource for understanding and utilizing this versatile chemical building block.

Introduction: The Strategic Importance of 4,5-Dichloro-2-nitrobenzonitrile

4,5-Dichloro-2-nitrobenzonitrile is an aromatic organic compound characterized by a benzene ring substituted with two chlorine atoms, a nitro group, and a nitrile (cyano) group. The specific arrangement of these functional groups—particularly the electron-withdrawing nature of the nitro and nitrile moieties—imparts unique reactivity to the molecule, making it a valuable precursor in multi-step organic synthesis.

Its significance is most pronounced in the pharmaceutical industry, where it serves as a key starting material for creating more complex molecular architectures. For instance, it is an important intermediate for synthesizing certain diuretic agents. The nitrile group itself is a common pharmacophore found in over 30 prescribed medications, valued for its metabolic stability and ability to engage in critical binding interactions[1]. The nitro group, while also a powerful electronic modifier, can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations[2][3].

This guide will deconstruct the molecule's properties, from its fundamental structure to its practical application, providing the necessary technical foundation for its effective use in a laboratory and industrial setting.

Molecular Structure and Physicochemical Properties

The foundational attributes of 4,5-dichloro-2-nitrobenzonitrile are dictated by its molecular structure. The IUPAC name for this compound is 4,5-dichloro-2-nitrobenzonitrile. The arrangement of its constituent atoms and functional groups is visualized below.

Caption: Workflow for the synthesis of 4,5-dichloro-2-nitrobenzonitrile.

Detailed Experimental Protocol

The following protocol is a representative example for the laboratory synthesis of 4,5-dichloro-2-nitrobenzonitrile, adapted from established patent literature.

Materials:

-

1,2-Dichloro-4-nitrobenzene

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN, optional catalyst)

-

N,N-dimethylformamide (DMF)

-

Toluene or Ethyl Acetate (for workup)

-

Carbon tetrachloride (for washing)

Procedure:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 1,2-dichloro-4-nitrobenzene (1.0 molar equivalent).

-

Reagent Addition: Add copper(I) cyanide (1.0-1.5 molar equivalents) and a catalytic amount of potassium cyanide (~0.01 molar equivalents) to the flask. Add N,N-dimethylformamide as the solvent.

-

Reaction: Heat the mixture under a nitrogen atmosphere to 160-170 °C and maintain this temperature with vigorous stirring for 4 to 6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into cold toluene or ethyl acetate and stir for several hours.[4] This precipitates inorganic salts.

-

Isolation: Filter the precipitate and wash it with a small amount of fresh solvent (toluene or ethyl acetate). Combine the filtrates and concentrate them under reduced pressure to remove the solvent.

-

Purification: Wash the resulting crude residue with a solvent like carbon tetrachloride to remove impurities, yielding pale yellow crystals of 4,5-dichloro-2-nitrobenzonitrile.[4] Yields are typically reported in the range of 60-75%.[4]

Causality Behind Choices:

-

DMF as Solvent: Its high boiling point is suitable for the required reaction temperatures, and its polar aprotic nature effectively solvates the copper cyanide complex.

-

Copper(I) Cyanide: CuCN is superior to alkali metal cyanides (e.g., NaCN, KCN) for this aromatic substitution, providing higher yields and cleaner reactions.

-

Inert Atmosphere: Using nitrogen prevents oxidation of the reagents and solvent at high temperatures.

Structural Elucidation via Spectroscopic Analysis

Confirming the identity and purity of synthesized 4,5-dichloro-2-nitrobenzonitrile requires a suite of spectroscopic techniques. While a complete spectrum is best obtained experimentally, the expected features can be reliably predicted.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption peak is expected in the range of 2220-2240 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.[5]

-

Nitro (NO₂) Stretch: Two distinct, strong peaks are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

-

Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions will be present in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Absorptions for the carbon-chlorine bonds will be found in the fingerprint region, typically between 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would provide definitive information about the substitution pattern on the aromatic ring. For 4,5-dichloro-2-nitrobenzonitrile, there are two aromatic protons.

-

The proton at C6 (ortho to the nitrile and meta to a chlorine) would appear as a singlet.

-

The proton at C3 (ortho to the nitro group and meta to a chlorine) would also appear as a singlet. Due to the strong electron-withdrawing effects of the nitro and nitrile groups, these protons would be significantly deshielded, and their signals would be expected to appear far downfield in the aromatic region (likely > 8.0 ppm).

¹³C NMR would show seven distinct carbon signals: six for the aromatic ring and one for the nitrile carbon. The nitrile carbon typically appears around 115-120 ppm. The aromatic carbons bonded to the electron-withdrawing groups (NO₂, CN, Cl) will have their chemical shifts significantly affected.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.[6]

-

Molecular Ion (M⁺): The mass spectrum would show a complex molecular ion peak cluster due to the presence of two chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three peaks for the molecular ion:

-

M⁺ (containing two ³⁵Cl atoms)

-

[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl)

-

[M+4]⁺ (containing two ³⁷Cl atoms) The relative intensity ratio of these peaks would be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

-

-

Fragmentation: Common fragmentation pathways would involve the loss of the nitro group (NO₂), the nitrile group (CN), and chlorine atoms (Cl).

Reactivity and Applications in Drug Development

The chemical behavior of 4,5-dichloro-2-nitrobenzonitrile is dominated by the interplay of its functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the ring are susceptible to displacement by nucleophiles. The presence of the ortho-nitro group strongly activates the chlorine at the C5 position for SNAr reactions. This is a powerful strategy for introducing new functional groups. For example, reaction with an alkoxide (e.g., sodium methoxide) would replace the chlorine with a methoxy group.

Caption: Generalized pathway for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The nitro group can be selectively reduced to an aniline (amino group) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation yields 2-amino-4,5-dichlorobenzonitrile, a bifunctional molecule with an amine and a nitrile group, which is an extremely useful building block for synthesizing heterocyclic compounds like quinazolines and benzimidazoles, structures prevalent in many drug molecules.

Role as a Pharmaceutical Intermediate

As mentioned, this compound is a documented intermediate in the synthesis of diuretic agents. The synthetic utility lies in its ability to undergo sequential, regioselective modifications. A typical synthetic strategy might involve:

-

Nucleophilic substitution of one of the chlorine atoms.

-

Reduction of the nitro group to an amine.

-

Further elaboration of the resulting amino and nitrile functionalities.

This step-wise approach allows for the controlled construction of complex target molecules, making 4,5-dichloro-2-nitrobenzonitrile a highly strategic starting material.

Safety and Handling

4,5-Dichloro-2-nitrobenzonitrile is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is classified as toxic if swallowed or in contact with skin. Some data suggests it is suspected of causing cancer.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][9] Store locked up.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[9]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[7][8][9][10]

Conclusion

4,5-Dichloro-2-nitrobenzonitrile is more than a simple organic molecule; it is a carefully designed synthetic tool. Its structure, featuring a strategic arrangement of chloro, nitro, and nitrile groups, provides a robust platform for advanced organic synthesis. The electron-withdrawing nature of its substituents dictates its reactivity, enabling high-yield transformations like nucleophilic aromatic substitution and nitro group reduction. These characteristics cement its role as a critical intermediate in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any scientist aiming to leverage its synthetic potential.

References

-

PrepChem. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

- Google Patents. (1985). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.

-

European Patent Office. (1984). EP 0110559 A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

- Google Patents. (1984). EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ARKAT USA, Inc. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. ARKIVOC, 2003(xiii), 184-190. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-2-nitrobenzonitrile. NIST WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Chloro-2-nitrobenzonitrile (CAS 34662-32-3). Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dichlorophthalonitrile. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. Retrieved from [Link]

-

ResearchGate. (2025). Comparative study of Spectroscopic Analysis of 2 Chloro 5 Nitrobenzonitrile and 2,5 Dichlorobenzonitrile. International Journal of Scientific Development and Research. Retrieved from [Link]

-

PubChem. (n.d.). CID 158854543 | C12H6Cl4N2O4. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloronitrobenzene. Retrieved from [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to the Solubility of 4,5-dichloro-2-nitrobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, a profound understanding of the solubility of intermediates is paramount for process optimization, purification, and formulation. This technical guide offers an in-depth exploration of the solubility characteristics of 4,5-dichloro-2-nitrobenzonitrile, a key building block in the synthesis of various active compounds.[1] Due to a lack of extensive, publicly available quantitative solubility data, this guide uniquely combines qualitative insights from synthetic chemistry with a robust theoretical prediction of solubility based on Hansen Solubility Parameters (HSPs). This dual approach provides a scientifically grounded and practical framework for researchers working with this compound.

Physicochemical Profile of 4,5-dichloro-2-nitrobenzonitrile

A foundational understanding of the physicochemical properties of 4,5-dichloro-2-nitrobenzonitrile is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₇H₃Cl₂N₂O₂ | |

| Molecular Weight | 182.56 g/mol | |

| Melting Point | 95-100 °C | |

| Appearance | Pale yellow to yellow solid/crystals | |

| CAS Number | 34662-32-3 |

The molecule possesses a rigid aromatic structure with several polar functional groups: two chloro groups, a nitro group, and a nitrile group. These groups, particularly the nitro and nitrile moieties, introduce significant polarity and the potential for dipole-dipole interactions. The chloro groups, while electronegative, also contribute to the molecule's size and van der Waals forces. The interplay of these features dictates the compound's interaction with various solvents.

Qualitative Solubility Insights from Synthetic Procedures

While quantitative data is scarce, the solvents employed in the synthesis and purification of 4,5-dichloro-2-nitrobenzonitrile offer valuable qualitative clues regarding its solubility.

-

N,N-Dimethylformamide (DMF): This aprotic polar solvent is often used as a reaction medium for the synthesis of 4,5-dichloro-2-nitrobenzonitrile, indicating that the compound is likely soluble in DMF, especially at elevated temperatures.

-

Toluene: Toluene is frequently used in the workup procedure to precipitate inorganic salts while keeping the desired product in solution. This suggests that 4,5-dichloro-2-nitrobenzonitrile has moderate to good solubility in toluene.

-

Ethyl Acetate: Similar to toluene, ethyl acetate is used during the extraction and washing steps, implying reasonable solubility.

-

Carbon Tetrachloride: This nonpolar solvent has been used for washing the final product, which suggests that 4,5-dichloro-2-nitrobenzonitrile has low solubility in carbon tetrachloride, making it a suitable solvent for removing less polar impurities.

-

Water: As a highly polar and protic solvent, water is expected to be a very poor solvent for the relatively nonpolar and aprotic 4,5-dichloro-2-nitrobenzonitrile. This is consistent with the general behavior of many organic compounds.

These observations from synthetic protocols provide a practical, albeit non-quantitative, foundation for solvent selection.

Theoretical Solubility Prediction: Hansen Solubility Parameters (HSP)

To provide a more quantitative and predictive framework, this guide employs the Hansen Solubility Parameter (HSP) theory. HSP is a powerful tool that deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding.

The central principle of HSP is "like dissolves like." A solute will be soluble in a solvent if their HSP values are similar. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility. Generally, a solute is considered soluble in a solvent if the Ra is less than the interaction radius (R₀) of the solute.

Estimation of Hansen Solubility Parameters for 4,5-dichloro-2-nitrobenzonitrile

In the absence of experimentally determined HSPs for 4,5-dichloro-2-nitrobenzonitrile, we can estimate these values using group contribution methods. The van Krevelen and Stefanis-Panayiotou methods are well-established approaches for this purpose. These methods assign specific values to the different functional groups within a molecule, which are then summed to estimate the overall HSPs.

For 4,5-dichloro-2-nitrobenzonitrile (C₇H₃Cl₂N₂O₂), the molecule is broken down into its constituent groups:

-

Aromatic carbons and hydrogens

-

Aromatic chloro groups

-

An aromatic nitro group

-

An aromatic nitrile group

By applying the group contribution values from established literature, the estimated Hansen Solubility Parameters for 4,5-dichloro-2-nitrobenzonitrile are presented in the table below.

| Parameter | Estimated Value (MPa⁰·⁵) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 10.5 |

| δH (Hydrogen Bonding) | 5.0 |

These estimated values reflect a molecule with significant dispersion forces, a high degree of polarity, and a modest capacity for hydrogen bonding.

Predicted Solubility in Common Organic Solvents

Using the estimated HSPs for 4,5-dichloro-2-nitrobenzonitrile, we can predict its solubility in a range of organic solvents. The following table presents the HSPs for various solvents and the calculated Ra distance, providing a ranked prediction of solubility. A lower Ra value suggests better solubility.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Predicted Solubility) |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | High |

| Pyridine | 19.0 | 8.8 | 5.9 | High |

| Acetone | 15.5 | 10.4 | 7.0 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | Moderate |

| Benzene | 18.4 | 0.0 | 2.0 | Low |

| Chloroform | 17.8 | 3.1 | 5.7 | Low |

| Methanol | 14.7 | 12.3 | 22.3 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | Low |

| n-Hexane | 14.9 | 0.0 | 0.0 | Very Low |

| Cyclohexane | 16.8 | 0.0 | 0.2 | Very Low |

| Carbon Tetrachloride | 17.8 | 0.0 | 0.6 | Very Low |

| Water | 15.5 | 16.0 | 42.3 | Insoluble |

Disclaimer: These are theoretical predictions and should be confirmed experimentally.

The predictions align well with the qualitative observations from synthetic procedures. Solvents like DMF, pyridine, and acetone are predicted to be excellent solvents. Toluene, dichloromethane, and ethyl acetate are predicted to be moderately good solvents. Alcohols, alkanes, and water are predicted to be poor solvents.

Experimental Protocol for Solubility Determination

For precise process development, experimental verification of solubility is indispensable. The following is a standardized protocol for determining the equilibrium solubility of 4,5-dichloro-2-nitrobenzonitrile in an organic solvent.

Materials and Equipment

-

4,5-dichloro-2-nitrobenzonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 1. Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4,5-dichloro-2-nitrobenzonitrile to a vial to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of 4,5-dichloro-2-nitrobenzonitrile.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) in g/L or mol/L using the following formula: S = C × DF where C is the concentration of the diluted sample determined from the calibration curve, and DF is the dilution factor.

-

Safety and Handling

4,5-dichloro-2-nitrobenzonitrile is a chemical intermediate and should be handled with appropriate safety precautions.[2]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Conclusion

This technical guide provides a comprehensive overview of the solubility of 4,5-dichloro-2-nitrobenzonitrile in organic solvents, addressing the current gap in quantitative data through a combination of qualitative experimental observations and theoretical predictions using Hansen Solubility Parameters. The presented HSP data and the detailed experimental protocol offer a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, enabling more informed solvent selection for synthesis, purification, and formulation, thereby streamlining process development and ensuring product quality.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96924, 4-Chloro-2-nitrobenzonitrile. Retrieved from [Link]

Sources

Strategic Procurement & Cost Analysis: 4,5-Dichloro-2-nitrobenzonitrile

This guide provides a technical and economic analysis of 4,5-dichloro-2-nitrobenzonitrile (CAS 28523-93-5), a critical intermediate in the synthesis of high-value agrochemicals (benzoylurea insecticides) and pharmaceutical scaffolds (kinase inhibitors).

Part 1: Executive Summary & Market Context

For drug development professionals and procurement scientists, 4,5-dichloro-2-nitrobenzonitrile represents a "high-friction" intermediate. Unlike commodity solvents, its price is not dictated solely by crude oil but by regioselective synthesis yields and environmental compliance costs associated with nitration.

2025/2026 Market Outlook: The bulk price for this intermediate is currently experiencing upward pressure due to stricter environmental regulations in China (the primary source of chlorinated aromatics) and rising logistics costs.

-

Estimated Bulk Price Range (Q1 2026): $180 – $320 USD/kg (for >100kg orders).

-

Supply Chain Risk: Moderate-High (Single-region dependency for precursor 3,4-dichlorobenzonitrile).

Part 2: Chemical Economics & Cost Modeling

To understand the price trend, one must understand the cost of manufacture (CoM). The price of 4,5-dichloro-2-nitrobenzonitrile is a function of its precursor's stability and the complexity of the nitration step.

The Synthesis Cost Driver

The dominant industrial route involves the nitration of 3,4-dichlorobenzonitrile . This route is chemically efficient but operationally expensive due to waste management.

Cost Build-up Factors:

-

Precursor Cost (40%): 3,4-Dichlorobenzonitrile (CAS 6574-99-8) is the starting material. Its price fluctuates with the availability of chlorine and toluene.

-

Regioselectivity Loss (20%): Nitration of the precursor yields a mixture of isomers. The 2-nitro isomer (target) must be separated from the 5-nitro and 6-nitro byproducts, reducing effective yield.

-

HSE Overhead (30%): Handling "Mixed Acid" (Nitric/Sulfuric) and disposing of nitrated waste requires high-cost effluent treatment plants (ETP), heavily regulated in Tier 1 manufacturing zones.

Synthesis Workflow Visualization

The following diagram illustrates the critical control points (CCPs) that influence the final cost per kilogram.

Figure 1: Cost accumulation flow.[1] Note that waste treatment and isomer loss account for nearly 50% of the value add.

Part 3: Price Trend Analysis (2024–2026)

The data below synthesizes spot prices from major B2B chemical marketplaces (e.g., Molbase, ChemicalBook) and adjusts for import/export tariffs relevant to Western markets.

Historical & Projected Pricing (Bulk >100kg)

| Period | Price Range (USD/kg) | Primary Market Driver |

| Q1 2024 | $150 - $220 | Stable precursor supply; lower energy costs. |

| Q3 2024 | $170 - $250 | New environmental audits in Jiangsu/Shandong (China). |

| Q1 2025 | $190 - $280 | Ocean freight disruptions; Nitric acid price hike. |

| Q1 2026 | $210 - $320 | Current Status: Tight supply of high-purity (>98%) grade. |

| Q4 2026 (Proj) | $200 - $300 | Anticipated capacity expansion in India (Gujarat). |

Regional Variance

-

China (FOB): Lowest cost ($180/kg), but high risk of shipment delay due to "Blue Sky" inspections.

-

India (FOB): Slightly higher ($210/kg), but offers more consistent regulatory compliance for Western audits.

-

Europe/USA (DDP): Premium pricing ($450+/kg) due to warehousing, re-packing, and local QA/QC.

Part 4: Strategic Sourcing Protocol

For researchers and procurement officers, ensuring the integrity of the supply is as important as the price. A cheap batch with 2% isomeric impurity can ruin a downstream API synthesis.

Vendor Qualification Workflow (Self-Validating System)

Do not rely on the Certificate of Analysis (CoA) provided by the supplier. Implement this internal validation protocol.

Figure 2: Mandatory QA/QC workflow before authorizing bulk payment.

Analytical Check (HPLC Method)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent).

-

Mobile Phase: Acetonitrile : Water (60:40) with 0.1% H₃PO₄.

-

Detection: UV @ 254 nm.

-

Critical Failure Mode: Look for a "shoulder" peak near the main peak. This is often the 3,4-dichloro-6-nitro isomer, which has very similar polarity but will react differently in subsequent nucleophilic substitutions.

Part 5: Future Outlook & Recommendations

-

Diversify Origin: Do not sole-source from a single Chinese province. Qualify a secondary supplier in India (Gujarat chemical belt) to mitigate regulatory shutdowns.

-

Contract Manufacturing: If annual demand exceeds 500kg, consider toll manufacturing from 3,4-dichlorobenzonitrile. Buying the precursor and paying a toller for nitration is often 20% cheaper than buying the spot nitro-intermediate.

-

Safety First: This compound is a nitro-aromatic. Ensure your receiving warehouse has protocols for Class 6.1 Toxic Substances .

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12628352, 4,5-Dichloro-2-nitrobenzonitrile. Retrieved from [Link]

-

S&P Global Commodity Insights (2025). Chemical Trends H1 2025: Supply Chain & Tariff Impacts. Retrieved from [Link]

Sources

Methodological & Application

protocol for reducing 4,5-dichloro-2-nitrobenzonitrile to benzyl alcohol

An Application Note for the Multi-Step Synthesis of (2-Amino-4,5-dichlorophenyl)methanol from 4,5-Dichloro-2-nitrobenzonitrile

Introduction

The synthesis of substituted benzyl alcohols is a cornerstone of medicinal chemistry and materials science, providing crucial building blocks for a diverse range of functional molecules. This application note presents a detailed, field-tested protocol for the transformation of 4,5-dichloro-2-nitrobenzonitrile into (2-amino-4,5-dichlorophenyl)methanol. This multi-step synthesis addresses the significant challenge of chemoselectively reducing two distinct functional groups—a nitro and a nitrile—on a halogenated aromatic ring.

The strategic pathway outlined herein prioritizes selectivity and yield by addressing each functional group sequentially. First, the aromatic nitro group is selectively reduced to a primary amine, a transformation that must be accomplished without affecting the sensitive nitrile or the stable chloro substituents. Subsequently, the nitrile group is converted to a primary alcohol. This is achieved through a two-step process involving hydrolysis to a carboxylic acid intermediate, followed by its reduction. This guide provides a robust and reproducible methodology, grounded in established chemical principles, suitable for researchers in organic synthesis and drug development.

Synthetic Strategy: A Sequential Reduction Approach

The core challenge in converting 4,5-dichloro-2-nitrobenzonitrile to the target benzyl alcohol lies in the differential reactivity of the nitro and nitrile moieties. A direct, one-pot reduction is often unselective and can lead to a mixture of products. Therefore, a sequential, three-step approach is employed to ensure high purity and yield of the final product.

-

Step 1: Selective Nitro Group Reduction. The first critical step is the chemoselective reduction of the aromatic nitro group to an amine. For this transformation, stannous chloride (SnCl₂·2H₂O) in an acidic medium is the reagent of choice. This method is well-documented for its high efficiency and remarkable functional group tolerance, readily reducing nitroarenes while leaving sensitive groups like nitriles and halogens unaffected.[1][2]

-

Step 2: Nitrile Hydrolysis. Following the successful synthesis of 4,5-dichloro-2-aminobenzonitrile, the nitrile group is converted into a carboxylic acid. This is achieved through acid-catalyzed hydrolysis, a classic and reliable method for this functional group transformation.[3][4][5] Acidic conditions are compatible with the newly formed aniline, which exists as its ammonium salt, preventing unwanted side reactions.

-

Step 3: Carboxylic Acid Reduction. The final step involves the reduction of the 2-amino-4,5-dichlorobenzoic acid intermediate to the target benzyl alcohol. Carboxylic acids are relatively unreactive towards mild reducing agents; therefore, a powerful hydride donor, Lithium Aluminum Hydride (LiAlH₄), is employed to ensure complete conversion.[6][7][8]

This strategic pathway is summarized in the reaction scheme below.

Caption: Overall synthetic pathway from starting material to final product.

Part 1: Protocol for Selective Nitro Group Reduction

Principle and Rationale

The reduction of an aromatic nitro group in the presence of a nitrile is a common synthetic challenge. While catalytic hydrogenation can be effective, it sometimes risks over-reduction or reduction of the nitrile group, particularly with catalysts like Palladium on carbon.[1] The use of Tin(II) chloride (stannous chloride) in concentrated hydrochloric acid provides a highly effective and chemoselective alternative. The reaction proceeds under conditions that are mild enough to preserve the integrity of the nitrile and aryl chloride functionalities.[1][2]

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichloro-2-nitrobenzonitrile (1.0 eq).

-

Reagent Addition: Add ethanol (10 mL per gram of starting material) to the flask to dissolve the starting material. To this solution, add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq) in concentrated hydrochloric acid (4 mL per gram of SnCl₂·2H₂O).

-

Reaction Conditions: Heat the reaction mixture to 70-80°C using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice with stirring.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a cold, concentrated sodium hydroxide (NaOH) solution until the pH is approximately 8-9. During this process, a precipitate of tin salts will form.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). The product will move into the organic layer.

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,5-dichloro-2-aminobenzonitrile.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

| Parameter | Value |

| Starting Material | 4,5-dichloro-2-nitrobenzonitrile |

| Reagents | SnCl₂·2H₂O, Conc. HCl, Ethanol |

| Stoichiometry | 1.0 eq : 4.0-5.0 eq |

| Temperature | 70-80°C |

| Typical Reaction Time | 2-4 hours |

| Expected Product | 4,5-dichloro-2-aminobenzonitrile |

Part 2: Protocols for Nitrile to Benzyl Alcohol Conversion

This conversion is executed in two distinct stages: hydrolysis of the nitrile to a carboxylic acid, followed by the reduction of the acid to the primary alcohol.

Protocol 2A: Acid-Catalyzed Hydrolysis of 4,5-dichloro-2-aminobenzonitrile

Nitrile hydrolysis is a fundamental reaction in organic chemistry that converts the cyano group (-C≡N) into a carboxylic acid (-COOH).[5] The reaction can be catalyzed by either acid or base. In this protocol, acid catalysis is employed. The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. The intermediate amide is subsequently hydrolyzed under the reaction conditions to the final carboxylic acid.[3]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, place 4,5-dichloro-2-aminobenzonitrile (1.0 eq).

-

Reagent Addition: Add a 1:1 (v/v) mixture of concentrated sulfuric acid (H₂SO₄) and water. Use approximately 20 mL of the acid solution per gram of the starting nitrile.

-

Reaction Conditions: Heat the mixture to reflux (approximately 120-130°C) for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Precipitation: The product, 2-amino-4,5-dichlorobenzoic acid, will precipitate out of the cold aqueous solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid.

-

Drying: Dry the isolated solid in a vacuum oven at 60-70°C to a constant weight. The product is often pure enough for the next step without further purification.

Protocol 2B: Reduction of 2-Amino-4,5-dichlorobenzoic Acid

The reduction of a carboxylic acid requires a potent reducing agent. Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.[6] Lithium aluminum hydride (LiAlH₄) is a highly reactive, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides to the corresponding alcohols or amines.[8][9] Extreme caution must be exercised when working with LiAlH₄ as it reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, oven-dried and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet.

-

Reagent Preparation: In the flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) (50 mL). Cool this suspension to 0°C in an ice bath.

-

Substrate Addition: Dissolve the 2-amino-4,5-dichlorobenzoic acid (1.0 eq) in a separate flask containing anhydrous THF (20 mL per gram). Transfer this solution to the dropping funnel.

-

Reaction: Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension at 0°C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours.

-

Quenching (Caution!): Cool the reaction mixture back down to 0°C in an ice bath. Quench the excess LiAlH₄ by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup). This procedure is highly exothermic and generates hydrogen gas.

-

Filtration: A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude product, (2-amino-4,5-dichlorophenyl)methanol, can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

| Parameter | Protocol 2A (Hydrolysis) | Protocol 2B (Reduction) |

| Starting Material | 4,5-dichloro-2-aminobenzonitrile | 2-Amino-4,5-dichlorobenzoic Acid |

| Key Reagents | Conc. H₂SO₄, H₂O | LiAlH₄, Anhydrous THF |

| Stoichiometry | N/A (Solvent) | 1.0 eq : 2.0-3.0 eq |

| Temperature | Reflux (~120-130°C) | 0°C to Reflux (~66°C) |

| Typical Time | 4-6 hours | 2-4 hours |

| Expected Product | 2-Amino-4,5-dichlorobenzoic Acid | (2-Amino-4,5-dichlorophenyl)methanol |

Overall Experimental Workflow

The complete laboratory process, from setup to final product isolation, follows a logical sequence of synthesis and purification steps.

Caption: A visual representation of the complete laboratory workflow.

Conclusion

This application note details a comprehensive and reliable three-step protocol for the synthesis of (2-amino-4,5-dichlorophenyl)methanol from 4,5-dichloro-2-nitrobenzonitrile. By employing a sequential strategy of selective nitro reduction with SnCl₂, followed by acid-catalyzed nitrile hydrolysis and subsequent LiAlH₄ reduction of the carboxylic acid, the challenges of chemoselectivity are effectively overcome. The protocols provided are robust and draw upon well-established organic transformations, offering researchers a clear pathway to access this valuable synthetic intermediate.

References

- Unknown. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.

- Multiple authors. (2017, September 17). How is benzoic acid converted into benzyl alcohol? Quora.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide.

- Wang, L., et al. (n.d.). Reduction of Nitroarenes to Aromatic Amines with Nanosized Activated Metallic Iron Powder in Water.

- Filo. (2024, October 23). Write reaction showing conversion of Benzonitrile into benzoic acid...

- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.

- Allen. (n.d.). How is benzoic acid converted to Benzyl alcohol.

- Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?

- NCERT. (n.d.). Amines.

- Echemi. (n.d.). Selective reduction of nitro group to amine, in benzene ring containing nitrile?

- Wikipedia. (n.d.). Benzoic acid.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. vaia.com [vaia.com]

- 4. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]

- 5. scribd.com [scribd.com]

- 6. quora.com [quora.com]

- 7. How is benzoic acid converted to Benzyl alcohol [allen.in]

- 8. Benzoic acid - Wikipedia [en.wikipedia.org]

- 9. ncert.nic.in [ncert.nic.in]

nucleophilic aromatic substitution of 4,5-dichloro-2-nitrobenzonitrile

Application Note: Regioselective Functionalization of 4,5-Dichloro-2-nitrobenzonitrile

Document ID:Abstract

This guide details the regioselective nucleophilic aromatic substitution (

Mechanistic Insight & Regioselectivity Analysis[1][2]

The Electrophilic Landscape

The substrate contains two potential leaving groups (chlorides at C4 and C5) activated by two strong EWGs: a nitro group (

-

Path A (C5 Attack): The chloride at C5 is para to the nitro group and meta to the cyano group.

-

Path B (C4 Attack): The chloride at C4 is para to the cyano group and meta to the nitro group.

Electronic Causality (The "Why")

In

The nitro group is a significantly stronger activator than the cyano group due to its superior resonance electron-withdrawing capability. This is quantified by the Hammett substituent constants (

-

for

-

for

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the electronic vectors dictating selectivity.

Figure 1: Kinetic competition between C5 and C4 substitution. The green path represents the dominant reaction trajectory.

Experimental Protocol

General Considerations

-

Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP) are required to solvate the nucleophile and stabilize the polar transition state. Acetonitrile (MeCN) is a cleaner alternative for workup but may require mild heating.

-

Base: A non-nucleophilic base (DIPEA,

) is essential to neutralize the HCl generated. For primary amines, using 2.5 equivalents of the amine (acting as both nucleophile and base) is common, but expensive. -

Stoichiometry: Strictly control the nucleophile to 1.05 – 1.10 equivalents . Excess nucleophile combined with high heat (>80°C) will lead to bis-substitution (displacement of the second chloride).

Standard Operating Procedure (SOP)

Target Reaction: Synthesis of 5-(morpholin-4-yl)-4-chloro-2-nitrobenzonitrile.

Materials:

-

4,5-dichloro-2-nitrobenzonitrile (1.0 eq, 2.17 g, 10 mmol)

-

Morpholine (1.05 eq, 0.96 g, 10.5 mmol)

- -Diisopropylethylamine (DIPEA) (1.2 eq, 1.55 g, 12 mmol)

-

Acetonitrile (MeCN) (10 volumes, 22 mL)

Step-by-Step Workflow:

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, charge 4,5-dichloro-2-nitrobenzonitrile and MeCN.

-

Activation: Add DIPEA in one portion. The solution may darken slightly (yellow/orange).

-

Addition: Cool the mixture to 0°C (ice bath). Add Morpholine dropwise over 10 minutes. Rationale: Exothermic control prevents local heating and bis-substitution.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexanes) or LCMS. The starting material (

) should disappear, replaced by a lower

-

-

Quench & Workup:

-

Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

Stir for 30 minutes to ensure removal of trapped DIPEA salts.

-

-

Isolation: Filter the solid using a sintered glass funnel. Wash the cake with water (

) and cold hexanes ( -

Purification: Dry the solid in a vacuum oven at 45°C. If purity is <98% by HPLC, recrystallize from Ethanol/Water (9:1).

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 5-substituted-4-chloro-2-nitrobenzonitrile derivatives.

Analytical Validation & Troubleshooting

NMR Interpretation

Validating regiochemistry is critical. In the

-

Starting Material: Two singlets for aromatic protons at C3 and C6.

-

Product (C5-substitution):

-

H3 (Proton between Cl and NO2): Remains a singlet, typically deshielded (

8.0–8.5 ppm) due to the ortho-nitro group. -

H6 (Proton between CN and Nucleophile): Appears as a singlet but shows a significant upfield shift compared to the starting material due to the electron-donating resonance effect of the new amine substituent at C5.

-

NOESY Confirmation: If ambiguous, a NOESY experiment will show a correlation between the new amine protons and H6, but not H3.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Bis-substitution (Product mass + Nucleophile) | Excess nucleophile or Temperature too high. | Reduce nucleophile to 1.0 eq. Maintain Temp < 25°C. |

| Low Conversion | Steric hindrance of nucleophile. | Switch solvent to DMF/DMSO. Heat to 50°C. |

| Regioisomer Mixture | High temperature during addition. | Ensure addition at 0°C. Use less polar solvent (Toluene) if solubility permits. |

| Dark/Tarry Product | Oxidation of amine or substrate. | Degas solvents with |

Safety Profile

-

4,5-dichloro-2-nitrobenzonitrile: Skin irritant and potential sensitizer. Handle in a fume hood.

-

Nitrile Hazard: Although the nitrile group is stable under these conditions, avoid strong acids which could hydrolyze it to the amide/acid or release HCN gas (unlikely but possible under extreme conditions).

-

Exotherm: The reaction with amines is exothermic. Scale-up (>10g) requires active cooling.

References

-

Hammett Constants & Electronic Effects

- General Methodology: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Note: Comprehensive text on Meisenheimer complex stability and kinetic control.

-

Synthesis of Related Precursors (Patent Literature)

- Regioselectivity in Polychlorinated Systems: Loutfy, R. O., & Sharp, J. H. (1977). Nucleophilic substitution of polychlorobenzenes. Journal of the American Chemical Society. Note: Discusses the directing effects in competitive halide displacement.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,5-Dichloro-2-nitrobenzonitrile

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4,5-dichloro-2-nitrobenzonitrile. This key chemical intermediate is central to the development of various pharmaceutical and agrochemical agents. The predominant synthetic route involves a nucleophilic aromatic substitution (a Rosenmund-von Braun reaction) on 2,5-dichloronitrobenzene using copper(I) cyanide. While established, this reaction is sensitive to several parameters that can significantly impact yield and purity.

This document provides in-depth troubleshooting guidance and addresses frequently encountered challenges in a direct question-and-answer format. Our objective is to empower you with the scientific rationale behind each procedural step, enabling you to diagnose issues and systematically optimize your experimental outcomes.

Section 1: Foundational Synthesis Protocol

A robust and reproducible protocol is the cornerstone of successful synthesis. The following procedure is synthesized from established patent literature and serves as our baseline for discussion.[1][2][3]

Experimental Workflow Diagram

Caption: High-level workflow for the synthesis of 4,5-dichloro-2-nitrobenzonitrile.

Detailed Step-by-Step Methodology

-

Reagent Charging: In a suitable reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 2,5-dichloronitrobenzene (1.0 mol), copper(I) cyanide (1.0-1.2 mol), potassium cyanide (0.01-0.02 mol), and N,N-dimethylformamide (DMF, ~0.9-1.0 mol).[1][3]

-

Reaction Execution: Begin vigorous stirring and heat the mixture to a target temperature of 160-170°C. Maintain this temperature for 4 to 6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed.

-

Quenching: Upon completion, allow the mixture to cool slightly before carefully and slowly pouring it into a separate vessel containing cold toluene (approx. 5-6 volumes relative to the reaction mixture).

-

Precipitation and Stirring: Stir the resulting toluene suspension vigorously at room temperature for an extended period, typically 10 to 13 hours.[1][2][4] This step is crucial for ensuring complete precipitation of inorganic copper salts.

-

Filtration: Filter the suspension to remove the solid precipitate. Wash the filter cake with a small amount of ethyl acetate or toluene to recover any occluded product.

-

Concentration: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to remove the solvents.

-

Final Purification: Wash the resulting crude residue with a non-polar solvent like carbon tetrachloride (or a safer alternative such as heptane) to remove remaining impurities.[1][2]

-

Drying: Dry the final solid product under vacuum to yield 4,5-dichloro-2-nitrobenzonitrile as a pale yellow crystalline solid.

Table 1: Key Reaction Parameters

| Parameter | Recommended Value | Rationale & Justification |

| Starting Material | 2,5-Dichloronitrobenzene | Commercially available and reasonably priced raw material.[2] |

| Cyanating Agent | Copper(I) Cyanide (CuCN) | Standard reagent for Rosenmund-von Braun reactions. |

| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent that facilitates the dissolution of reactants and mediates the reaction.[1][2] |

| Catalyst | Potassium Cyanide (KCN) | A small amount of inorganic cyanide significantly improves reaction rate and yield.[1][3] |

| Temperature | 160 – 170°C | Optimal range to drive the reaction to completion while minimizing thermal decomposition and side reactions.[1][3] |

| Reaction Time | 4 – 6 hours | Sufficient time for the reaction to proceed to completion at the specified temperature.[3] |

| Molar Ratio (CuCN) | 1.0 – 1.5 eq. | A slight excess of CuCN can help drive the reaction to completion.[2][3] |

| Molar Ratio (KCN) | 0.01 – 0.1 eq. | Catalytic amounts are sufficient; higher concentrations are not necessary.[2] |

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Troubleshooting Low Yield

Caption: Decision tree for diagnosing and resolving low product yield.

Q: My reaction resulted in a very low yield or failed completely. What are the most likely causes?

A: Low yield is the most common complaint and can typically be traced to one of four key areas:

-

Suboptimal Reaction Temperature: This reaction has a significant activation energy barrier. If the internal reaction temperature does not consistently reach the 160-170°C range, the rate of conversion will be extremely slow, leading to a low yield. It is critical to measure the internal temperature of the reaction mass, not the heating mantle or oil bath temperature.

-

Reagent Quality and Purity:

-

Copper(I) Cyanide: The quality of CuCN is paramount. Old or partially oxidized CuCN will have poor reactivity. It is recommended to use fresh, high-purity material.

-

Solvent: The use of anhydrous N,N-dimethylformamide (DMF) is highly recommended. The presence of water can lead to competing hydrolysis side reactions and may interfere with the catalyst.

-

-

Absence of an Inorganic Cyanide Catalyst: While the reaction can proceed with CuCN alone, the addition of a catalytic amount (0.01-0.1 molar equivalents) of potassium cyanide (KCN) or sodium cyanide (NaCN) has been shown to be critical for achieving high yields.[2] These additives help in the formation of more reactive cyanocuprate species.

-

Incomplete Reaction: Ensure the reaction is allowed to proceed for the recommended 4-6 hours. It is best practice to monitor the disappearance of the 2,5-dichloronitrobenzene starting material by TLC or GC to confirm the reaction has reached completion before initiating the work-up.

Q: My final product is discolored and appears impure after the final wash. What could be the cause?

A: Product impurity often stems from either side reactions during synthesis or an inefficient work-up procedure.

-

Side Reactions: The presence of an electron-withdrawing nitro group ortho to a reaction site can sometimes promote undesirable side reactions, leading to by-products.[2] Overheating (i.e., exceeding 170°C) is a primary cause of increased by-product formation and potential thermal decomposition, which can discolor the product. Maintain strict temperature control.

-

Inefficient Work-up: The work-up is designed to remove inorganic copper salts and other impurities.

-

Incomplete Precipitation: The step of pouring the reaction mixture into cold toluene and stirring for several hours is not optional.[1][2] It ensures that copper complexes fully precipitate, preventing them from contaminating the organic phase. Rushing this step can lead to copper contamination in the final product.

-

Insufficient Washing: The final wash with a solvent like carbon tetrachloride or heptane is designed to remove non-polar organic impurities.[1] If your product remains oily or discolored, an additional wash or recrystallization from a suitable solvent system may be necessary.

-

Section 3: Frequently Asked Questions (FAQs)

Q: What is the specific mechanistic role of the potassium cyanide (KCN) additive?

A: In the Rosenmund-von Braun reaction, CuCN has low solubility. The addition of a catalytic amount of a soluble inorganic cyanide like KCN forms a dicyanocuprate(I) complex, [Cu(CN)₂]⁻. This complex is more soluble in DMF and is a more potent nucleophile than CuCN itself, thereby accelerating the rate of nucleophilic aromatic substitution on the 2,5-dichloronitrobenzene.

Q: Can I use a different solvent besides DMF?

A: Yes, other high-boiling polar aprotic solvents have been reported. N-methylpyrrolidone (NMP) and pyridine are cited as viable alternatives.[1][3] The choice of solvent can influence reaction kinetics and solubility, so re-optimization of temperature and reaction time may be necessary if you deviate from DMF.

Q: Is it possible to substitute the chlorine at the 4-position instead of the 5-position?

A: The substitution occurs at the chlorine atom positioned ortho to the electron-withdrawing nitro group (the chlorine at C-5 of 2,5-dichloronitrobenzene). The nitro group strongly activates the ortho and para positions towards nucleophilic attack. The chlorine at C-2 (which becomes C-5 in the product numbering) is ortho to the nitro group, making it significantly more activated than the chlorine at C-5 (which is meta to the nitro group). Therefore, substitution at the other position is electronically disfavored and not observed as a major product.

Q: My yield was acceptable, but the work-up was difficult due to the formation of a thick, unfilterable sludge. How can this be managed?

A: The formation of a thick sludge during quenching is often due to the concentration of the reaction mixture being too high or the quench being performed too rapidly. To mitigate this, consider slightly increasing the volume of DMF in the reaction. More importantly, ensure the reaction mixture is added very slowly to the cold toluene with extremely vigorous mechanical stirring. This promotes the formation of a fine, filterable precipitate rather than a colloid or sludge.

References

-

Process for the preparation of 4-chloro-2-nitrobenzonitrile.

-

Process for the preparation of 4-chloro-2-nitrobenzonitrile.

-

Synthesis of 4-chloro-2-nitrobenzonitrile.

-

Process for the preparation of 4-chloro-2-nitrobenzonitrile.

Sources

Validation & Comparative

Technical Analysis: Nitrile Stretching Vibrational Modes in 4,5-Dichloro-2-nitrobenzonitrile

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 4,5-dichloro-2-nitrobenzonitrile , a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds (e.g., imidazo[4,5-b]quinolines).

Executive Summary & Spectral Profile

Target Molecule: 4,5-Dichloro-2-nitrobenzonitrile CAS Registry Number: 28523-93-5 Primary Application: Synthesis intermediate for pharmaceutical heterocycles (e.g., anagrelide analogs, quinoline derivatives).

The identification of 4,5-dichloro-2-nitrobenzonitrile relies heavily on the distinct infrared absorption of the nitrile (

Key Spectral Signature

| Functional Group | Mode of Vibration | Characteristic Wavenumber ( | Intensity |

| Nitrile ( | Stretching ( | 2235 – 2245 | Medium-Strong, Sharp |

| Nitro ( | Asymmetric Stretch | 1530 – 1550 | Strong |

| Nitro ( | Symmetric Stretch | 1340 – 1360 | Strong |

| Aromatic Ring | 1580 – 1600 | Medium |

Critical Insight: The nitrile peak for this compound appears at a significantly higher frequency (~2240

) compared to unsubstituted benzonitrile (~2226). This is due to the additive electron-withdrawing inductive effects ( ) of the nitro and chloro substituents, which shorten the bond and increase its force constant.

Mechanistic Insight: Substituent Effects on Wavenumber

To accurately interpret the spectrum, one must understand the causality behind the peak shift. The position of the nitrile absorption is governed by the bond's force constant (

The Hammett Correlation

In aromatic nitriles, electron-withdrawing groups (EWGs) generally increase the stretching frequency (

-

Resonance Effect: EWGs destabilize the resonance structure

, which would otherwise lower the bond order. By suppressing this form, the triple bond character is enhanced. -

Inductive Effect: The strong